4-Hydroxy-2-nitrobenzonitrile
Overview
Description
4-Hydroxy-2-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3 It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group (-OH) at the 4-position and a nitro group (-NO2) at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration.
Another method involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime, which is then dehydrated to produce 4-hydroxybenzonitrile. Subsequent nitration of 4-hydroxybenzonitrile yields this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-nitrobenzaldehyde.
Reduction: The nitro group can be reduced to an amino group, producing 4-hydroxy-2-aminobenzonitrile.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Nitrobenzaldehyde
Reduction: 4-Hydroxy-2-aminobenzonitrile
Substitution: Various alkyl or acyl derivatives of this compound
Scientific Research Applications
4-Hydroxy-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-4-nitrobenzonitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
4-Hydroxy-2-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
Properties
IUPAC Name |
4-hydroxy-2-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-6(10)3-7(5)9(11)12/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRAMXMRWNDIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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